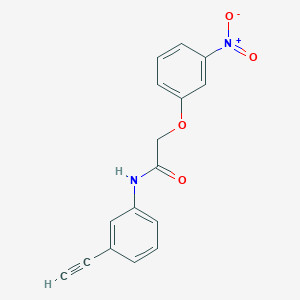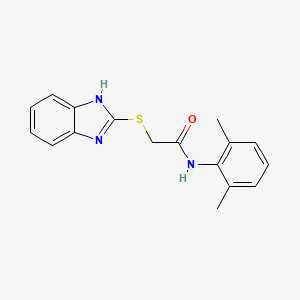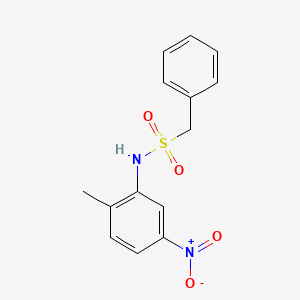![molecular formula C19H21ClN2O2 B5842735 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, leading to defects in cell division and ultimately cell death.
Biochemical and physiological effects:
The inhibition of Aurora A kinase by 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide leads to several biochemical and physiological effects. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this protein without affecting other kinases or cellular processes. However, a limitation of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its potential toxicity at high concentrations, which can affect the viability of non-cancerous cells.
Zukünftige Richtungen
There are several potential future directions for the development and use of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the development of combination therapies that include 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide and other chemotherapeutic agents. Finally, 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be used as a research tool to study the role of Aurora A kinase in other cellular processes beyond cell division, such as DNA repair and apoptosis.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(1-piperidinyl)aniline with 5-chloro-2-methoxybenzoic acid to form the intermediate 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzoic acid. This intermediate is then converted to the final product 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide through a series of chemical reactions involving amide formation and reduction.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, lung, and pancreatic cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as taxanes and gemcitabine.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXZDQORLTRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)


![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)